2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide
Description
This compound is a heterocyclic molecule featuring a triazolo[4,3-b]pyridazin core, substituted with a 4-chlorophenyl group at position 6 and an N-phenylacetamide moiety at position 2.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-14-8-6-13(7-9-14)16-10-11-17-23-24(19(27)25(17)22-16)12-18(26)21-15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLSNJUFDRLEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with chlorinated aromatic compounds under reflux conditions. The reaction is often carried out in the presence of a base such as piperidine and a solvent like ethanol. The intermediate products are then further reacted with phenylacetic acid derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Acetamide Moiety
The N-phenylacetamide group undergoes typical amide reactions:
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Hydrolysis : Under acidic or basic conditions, it can convert to the corresponding carboxylic acid or amine.
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Alkylation/Acylation : Amine reactivity allows further derivatization with alkylating or acylating agents.
Triazolo-Pyridazine Core
The fused heterocyclic system exhibits reactivity in:
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Electrophilic substitution at positions adjacent to electron-withdrawing groups (e.g., chlorophenyl substituent).
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Nucleophilic attack at carbonyl carbons, particularly in the presence of activating groups like trifluoromethyl moieties .
Chlorophenyl Substituent
The 4-chlorophenyl group may participate in:
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Nucleophilic aromatic substitution if activated (e.g., via electron-withdrawing groups), though reactivity is generally low without strong activation.
Biological Activity Correlation
The compound’s kinase inhibition activity (noted in related derivatives) is influenced by:
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Hydrogen bonding between the acetamide group and kinase active sites.
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Electron withdrawal effects from the chlorophenyl substituent, enhancing target binding.
Comparison of Reaction Conditions
| Reaction Type | Conditions | Key Reagents | Outcome |
|---|---|---|---|
| Hydrolysis | Acidic/basic aqueous solutions | HCl/H₂O or NaOH | Conversion to carboxylic acid |
| Alkylation | Alkyl halides, DMF, K₂CO₃ | Alkyl halide, base | N-alkylated acetamide derivative |
| Nucleophilic substitution | Activated chlorophenyl group | Nucleophile (e.g., NH₂⁻) | Substituted phenyl derivative |
Challenges and Considerations
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Stability : The oxo group in the triazolo-pyridazine core requires careful handling to avoid decomposition.
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Regioselectivity : Substitution reactions may lead to multiple products, necessitating purification via chromatography .
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Toxicity : Chlorinated aromatic rings may pose environmental or biological hazards during synthesis.
Research Gaps
While synthesis pathways for related triazolo-pyridazine derivatives are documented, specific reaction data for this compound (e.g., detailed stoichiometry, yield optimization) remain underreported. Future studies should focus on:
Scientific Research Applications
Medicinal Applications
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Anticancer Activity
- Recent studies have indicated that derivatives of triazolopyridazines exhibit significant anticancer properties. For instance, compounds similar to 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide have been shown to selectively inhibit c-Met kinases, which are implicated in various cancers. The compound PF-04217903, a related triazolo[4,5-b]pyrazine derivative, demonstrated potent inhibition with an IC50 value of against c-Met kinases .
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Antimicrobial Properties
- The compound has also been evaluated for its antimicrobial activity. Studies have reported that triazole derivatives exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics .
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Antiviral Potential
- There is emerging interest in the antiviral properties of triazole derivatives. Some studies suggest that modifications to the triazole ring can enhance activity against viral pathogens, including SARS-CoV-2 . The structural versatility of the triazolopyridazine framework allows for the design of novel antiviral agents.
Synthetic Applications
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Drug Development
- The unique structure of this compound makes it a valuable scaffold in drug discovery. Its ability to form derivatives with varied substituents allows researchers to optimize pharmacological profiles for specific therapeutic targets.
- Chemical Synthesis
Case Studies
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous heterocycles, particularly those with pyridazine, triazole, or chlorophenyl components. Below is a detailed analysis supported by a comparative data table (Table 1).
Structural and Functional Group Analysis
- Triazolo[4,3-b]pyridazin Core : Unlike clofencet (a pyridazinecarboxylic acid herbicide) or flumioxazin (a benzoxazin-based herbicide), the target compound incorporates a fused triazole ring, which may confer distinct electronic and steric properties. This could enhance binding to biological targets (e.g., enzymes) compared to simpler pyridazine derivatives .
- 4-Chlorophenyl Substituent : Shared with clofencet, this group is common in agrochemicals for its stability and ability to disrupt electron transport in pests. However, in the target compound, its position on the pyridazin ring may alter metabolic degradation pathways compared to clofencet’s pyridazinecarboxylic acid structure .
- N-Phenylacetamide Side Chain: This moiety differentiates the compound from herbicides like flumioxazin (which has a tetrahydroisoindole-dione group).
Table 1: Comparative Analysis of Key Compounds
Biological Activity
The compound 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-phenylacetamide is a novel triazolo-pyridazine derivative that has attracted attention due to its potential biological activities, particularly in the field of oncology and enzyme inhibition. This article reviews the biological activity of this compound based on recent research findings, including its cytotoxic effects against cancer cell lines and its inhibitory activity against various enzymes.
Chemical Structure
The compound's structure features a triazolo-pyridazine core, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenyl and N-phenylacetamide substituents contributes to its biological activity.
Biological Activity Overview
Recent studies have evaluated the compound's efficacy against several cancer cell lines and its interactions with key biological targets.
1. Cytotoxicity Against Cancer Cell Lines
The biological evaluation included testing the compound against three human cancer cell lines: A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated significant cytotoxic effects:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These values suggest that the compound exhibits potent anti-tumor activity, particularly against MCF-7 cells, which may be attributed to its ability to inhibit specific kinases involved in tumor growth .
2. Inhibition of c-Met Kinase
The compound also demonstrated significant inhibitory activity against c-Met kinase, a critical target in cancer therapy due to its role in tumor proliferation and metastasis. The IC50 value for c-Met inhibition was found to be approximately 48 nM , indicating strong potential as a therapeutic agent for cancers overexpressing this kinase .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, as evidenced by flow cytometry studies using Annexin V-FITC/PI staining.
- Cell Cycle Arrest : It also causes cell cycle arrest at the G0/G1 phase in A549 cells, which is crucial for preventing cell division and proliferation .
Enzyme Inhibition
In addition to its anticancer properties, the compound's potential as an enzyme inhibitor has been explored:
1. Acetylcholinesterase (AChE) Inhibition
The synthesized derivatives were evaluated for their ability to inhibit AChE, an enzyme critical in neurotransmission. Some derivatives showed promising inhibitory activities with IC50 values comparable to known inhibitors .
2. Urease Inhibition
The compound exhibited strong urease inhibitory activity, making it a candidate for further development as a treatment for conditions related to urease-producing bacteria .
Case Studies
Several studies have focused on the synthesis and biological evaluation of triazolo-pyridazine derivatives similar to the compound :
- A study demonstrated that compounds with similar structures showed moderate cytotoxicity against various cancer cell lines and significant inhibition of c-Met kinase .
- Another case highlighted the structure–activity relationship (SAR) of these compounds, emphasizing how modifications in chemical structure can enhance biological activity and selectivity towards specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
